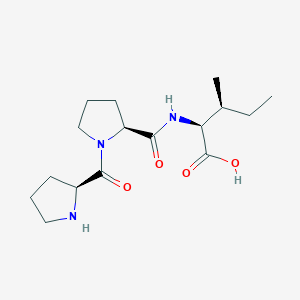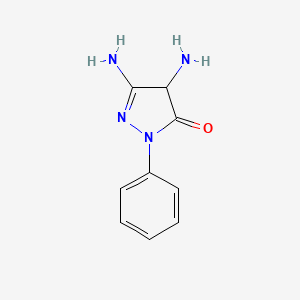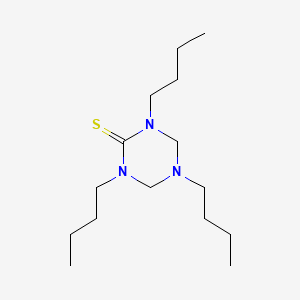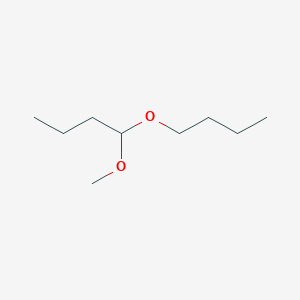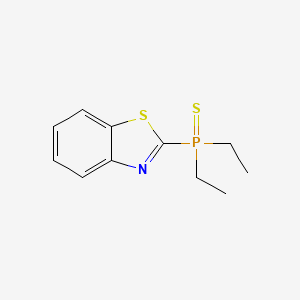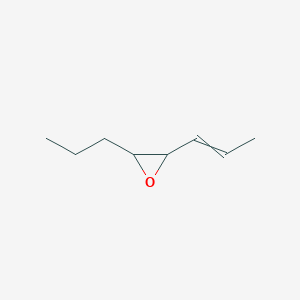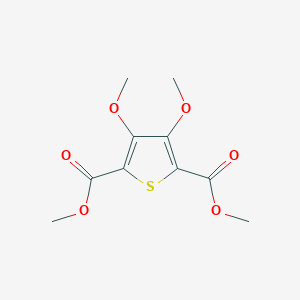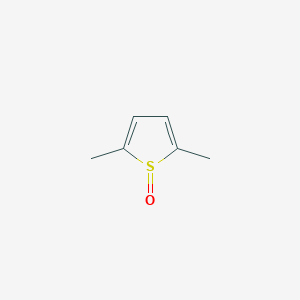![molecular formula C11H9NO3S B14292226 2-[(2-Nitrophenoxy)methyl]thiophene CAS No. 114461-50-6](/img/structure/B14292226.png)
2-[(2-Nitrophenoxy)methyl]thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Nitrophenoxy)methyl]thiophene is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is characterized by the presence of a nitrophenoxy group attached to the thiophene ring via a methylene bridge. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Nitrophenoxy)methyl]thiophene can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction between 2-nitrophenol and a thiophene derivative containing a suitable leaving group, such as a halide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and reduce production times .
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-Nitrophenoxy)methyl]thiophene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as bromine or nitric acid in the presence of acetic acid.
Major Products Formed
Reduction: 2-[(2-Aminophenoxy)methyl]thiophene.
Substitution: 2-Bromo-[(2-nitrophenoxy)methyl]thiophene or 2-Nitro-[(2-nitrophenoxy)methyl]thiophene.
Aplicaciones Científicas De Investigación
2-[(2-Nitrophenoxy)methyl]thiophene has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-[(2-Nitrophenoxy)methyl]thiophene is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylthiophene: A simple thiophene derivative with a methyl group at the 2-position.
2,5-Dimethylthiophene: Contains two methyl groups at the 2- and 5-positions.
2-Bromothiophene: A thiophene derivative with a bromine atom at the 2-position.
Uniqueness
2-[(2-Nitrophenoxy)methyl]thiophene is unique due to the presence of the nitrophenoxy group, which imparts distinct electronic and steric properties
Propiedades
Número CAS |
114461-50-6 |
|---|---|
Fórmula molecular |
C11H9NO3S |
Peso molecular |
235.26 g/mol |
Nombre IUPAC |
2-[(2-nitrophenoxy)methyl]thiophene |
InChI |
InChI=1S/C11H9NO3S/c13-12(14)10-5-1-2-6-11(10)15-8-9-4-3-7-16-9/h1-7H,8H2 |
Clave InChI |
OVLJGKPSFRKOFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-azaspiro[4.4]non-7-EN-1-one](/img/structure/B14292150.png)
